molecular formula C9H5N3O2 B1295726 2-(4-Nitrophenyl)malononitrile CAS No. 7077-65-8

2-(4-Nitrophenyl)malononitrile

Cat. No.: B1295726
CAS No.: 7077-65-8
M. Wt: 187.15 g/mol
InChI Key: HXEPLLFRQAVQQJ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)malononitrile is an organic compound with the molecular formula C₉H₅N₃O₂ and a molecular weight of 187.1549 g/mol This compound features a nitro group (-NO₂) and a dicyanomethyl group (-C(CN)₂) attached to a benzene ring

Preparation Methods

The synthesis of 2-(4-Nitrophenyl)malononitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid as catalysts . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Nitrophenyl)malononitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Nitrophenyl)malononitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 2-(4-Nitrophenyl)malononitrile include other nitrobenzene derivatives and dicyanomethyl-substituted compounds. For example:

The uniqueness of this compound lies in the combination of both the nitro and dicyanomethyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(4-nitrophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-5-8(6-11)7-1-3-9(4-2-7)12(13)14/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEPLLFRQAVQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293067
Record name 4-(Dicyanomethyl)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7077-65-8
Record name NSC87092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Dicyanomethyl)nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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